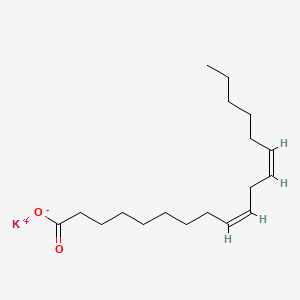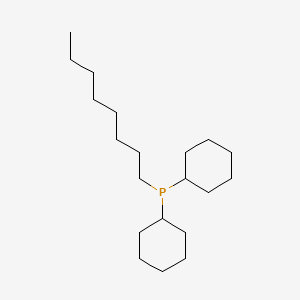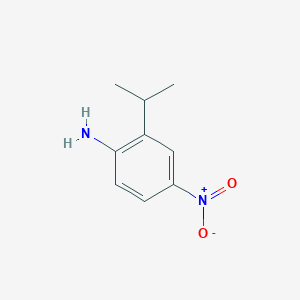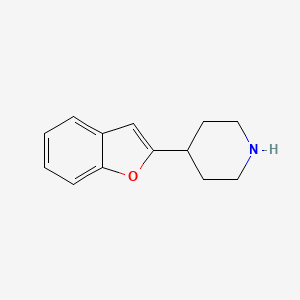
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate is an organic compound with the molecular formula C16H22O4 It contains a unique adamantylidene group, which is a derivative of adamantane, a highly stable and rigid hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate can be synthesized through a multi-step process involving the reaction of adamantane derivatives with succinic acid derivatives. One common method involves the esterification of 2-adamantylidene-succinic acid with ethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The adamantylidene group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate involves its interaction with specific molecular targets. The adamantylidene group provides a rigid framework that can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Adamantylidenesuccinic acid: A precursor in the synthesis of 3-(2-Adamantylidene)-4-ethoxy-4-oxobutanoate.
Adamantane derivatives: Compounds with similar rigid structures and stability.
Ethyl succinate: A simpler ester with similar functional groups but lacking the adamantylidene moiety.
Uniqueness
This compound stands out due to its combination of the adamantylidene group and the succinate ester. This unique structure imparts both rigidity and reactivity, making it a versatile compound for various applications. Its stability and potential for functionalization further enhance its appeal in scientific research and industrial applications.
Properties
CAS No. |
70468-44-9 |
|---|---|
Molecular Formula |
C16H21O4- |
Molecular Weight |
277.33 g/mol |
IUPAC Name |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoate |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18)/p-1 |
InChI Key |
MHKVXLDHSXKUJZ-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-] |
Canonical SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1629042.png)

![2,7-Diphenylbenzo[ghi]fluoranthene](/img/structure/B1629045.png)
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(21),2(11),3,5,7,9,13,15,17,19-decaene](/img/structure/B1629046.png)
![4-(Pyridin-4-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B1629049.png)




![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)



